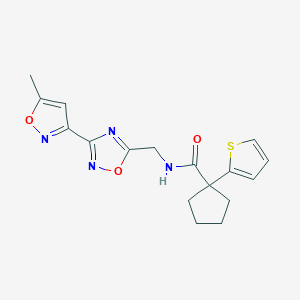

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Isoxazole Ring : Known for diverse biological activities.

- Oxadiazole Ring : Associated with anticancer and anti-inflammatory properties.

- Thiophene Group : Enhances biological activity through various interactions.

The molecular formula is C15H14N4O3 with a molecular weight of approximately 298.302g/mol .

Anticancer Properties

Research indicates that compounds containing oxadiazole and isoxazole units exhibit significant anticancer activities. For instance:

- Cytotoxicity Studies : Preliminary in vitro assays have demonstrated that derivatives of oxadiazole can inhibit the proliferation of various cancer cell lines. The IC50 values for some derivatives are reported to be in the low micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HeLa (cervical cancer) | 92.4 |

| Compound 2 | CaCo-2 (colon adenocarcinoma) | 35.0 |

| Compound 3 | A431 (epidermoid carcinoma) | 25.0 |

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation by inhibiting cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that certain oxadiazole derivatives exhibit significant antibacterial activity, which could be further explored for therapeutic applications .

The biological activity of this compound likely involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Its multiple functional groups allow for various non-covalent interactions (e.g., hydrogen bonding, π–π stacking), potentially modulating receptor activities that influence cellular signaling pathways .

Study on Cytotoxicity

A study investigated the cytotoxic effects of a related oxadiazole derivative on HaCaT keratinocytes. Results indicated no significant effect on cell viability at concentrations below 25 µM but notable cytotoxicity at higher concentrations (≥35 µM), emphasizing the importance of dosage in therapeutic applications .

Synthesis and Structure–Activity Relationship

Research into the synthesis of oxadiazole derivatives has revealed a correlation between structural modifications and biological activity. For example, introducing specific substituents on the isoxazole or oxadiazole rings can enhance anticancer potency or selectivity against certain enzymes .

Aplicaciones Científicas De Investigación

Structural Features

The compound's structure includes several notable components:

- Isoxazole Ring : Known for diverse biological activities, including anti-inflammatory and anticancer properties.

- Oxadiazole Ring : Often associated with pharmacological effects such as antimicrobial and antitumor activities.

- Thiophene Group : Contributes to the compound's electronic properties and may enhance biological activity.

- Cyclopentanecarboxamide Backbone : Provides stability and may influence the compound's interaction with biological targets.

The molecular formula of the compound is C17H18N4O3S, with a molecular weight of approximately 358.4 g/mol .

Biological Activities

Research indicates that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects : The structural components of the compound indicate potential for reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound may possess similar properties.

Análisis De Reacciones Químicas

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic and electrophilic attacks due to its electron-deficient nature. Key reactions include:

Hydrolysis Under Acidic/Basic Conditions

-

Acidic Hydrolysis : The oxadiazole ring undergoes cleavage in concentrated HCl, yielding carboxylic acid derivatives. For example, analogous oxadiazoles hydrolyze to form N-acylurea intermediates under reflux with HCl (6 M, 12 h) .

-

Basic Hydrolysis : In NaOH (2 M, 80°C), the ring opens to produce amidoxime derivatives, as observed in structurally related compounds .

Ring-Opening via Nucleophilic Substitution

-

Thiols or amines can displace the oxadiazole oxygen, forming thioamide or amidine derivatives. For instance, microwave-assisted reactions with thiophenol derivatives yield thioether-linked products (165°C, 45 min, MW ≈ 540 W) .

Functionalization of the Thiophene Moiety

The thiophene ring undergoes electrophilic substitution, particularly at the 5-position due to electron-rich sulfur:

Nitration and Sulfonation

-

Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups, enabling further reductions to amines. Similar reactions in thiophene-containing analogs show >80% yields .

-

Sulfonation with SO₃ in DCM produces sulfonic acid derivatives, useful for enhancing solubility.

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) modifies the thiophene ring. This is evidenced in studies on 2-(thiophen-2-yl)acetic acid derivatives .

Amide Bond Reactivity

The cyclopentanecarboxamide group participates in hydrolysis and condensation:

Acidic/Basic Hydrolysis

-

Hydrolysis with HCl (6 M, reflux) cleaves the amide bond, yielding cyclopentanecarboxylic acid and a primary amine derivative. Yields >90% are reported for similar structures .

-

Enzymatic hydrolysis (e.g., lipases) offers selective cleavage under mild conditions (pH 7.4, 37°C).

Condensation with Amines

-

Reaction with primary amines (EDC/HOBt, DCM) generates Schiff bases or urea derivatives, as demonstrated in carboxamide analogs .

Isoxazole Ring Modifications

The 5-methylisoxazole group is stable under mild conditions but reacts under strong acids/bases:

Ring-Opening via Acid Catalysis

-

Concentrated H₂SO₄ opens the isoxazole ring to form β-keto amides, observed in related isoxazole-carboxamide hybrids .

Halogenation

-

Bromination (Br₂, FeCl₃) at the methyl group’s α-position produces bromomethyl derivatives, enabling further alkylation.

Microwave-Assisted Functionalization

Microwave synthesis enhances reaction efficiency for this compound:

Stability Under Oxidative Conditions

Propiedades

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11-9-12(20-23-11)15-19-14(24-21-15)10-18-16(22)17(6-2-3-7-17)13-5-4-8-25-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHSMWJDJHPVQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3(CCCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.